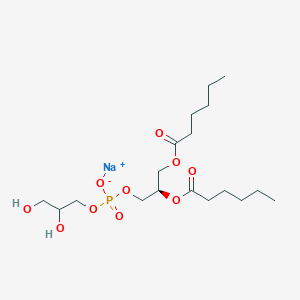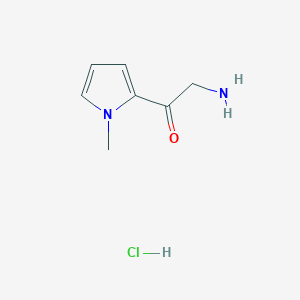
Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Übersicht
Beschreibung
“Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate” is a chemical compound with a complex structure . It’s a sodium salt and contains phosphate, which suggests it might be involved in various biological processes.
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a phosphate group attached to a glycerol backbone, which is further esterified with fatty acids . The presence of the (2R) stereocenter indicates that it is a chiral molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be amphiphilic due to the presence of both polar (phosphate and hydroxyl) and nonpolar (fatty acyl) groups .Wissenschaftliche Forschungsanwendungen
Nucleating Agents and Polymer Research
One significant application of structurally related sodium phosphate compounds is in polymer research, particularly as nucleating agents to influence the crystallization behavior of polymers. For instance, sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11) is widely used to promote the crystallization of isotactic polypropylene (iPP), enhancing its stiffness and crystallization rate. Research has shown that NA-11 crystallized on iPP substrate at high temperatures, demonstrating a specific crystallographical relationship and significantly influencing the crystallization kinetics and mechanical properties of polypropylene (Shiho Yoshimoto et al., 2001) (Guang-ping Zhang et al., 2003).
Surfactants and Micelle Research
Another area of application involves surfactants and micelle research, where sodium bis(2-ethylhexyl)phosphate (NaDEHP) and related compounds are studied for their behavior in forming micelles and microemulsions. These studies include investigating their structure, dynamics, and interactions with other substances in solution. For example, NaDEHP forms giant rodlike reversed micelles, which have implications for understanding the mechanisms driving micellar growth and the effects of additives like water on micelle size and stability (Z. Yu & R. Neuman, 1994) (Z. Yu & R. Neuman, 1994).
Biocompatibility and Pharmaceutical Applications
Research into the biocompatibility and potential pharmaceutical applications of choline phosphate ionic liquids, which share functional similarities with sodium phosphate esters, indicates their potential as stabilizing excipients or solvents for protein therapeutics. These studies assess cytotoxicity effects and solution behavior, crucial for biomedical applications (K. D. Weaver et al., 2010).
Corrosion Inhibition
Sodium phosphate compounds, including sodium phosphate (Na3PO4), are explored for their roles as non-toxic corrosion inhibitors. They show promise in protecting steel bars in alkaline media, simulating the electrolyte in concrete pores, which is vital for infrastructure longevity (N. Etteyeb et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;[(2R)-2,3-di(hexanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35O10P.Na/c1-3-5-7-9-17(21)25-13-16(28-18(22)10-8-6-4-2)14-27-29(23,24)26-12-15(20)11-19;/h15-16,19-20H,3-14H2,1-2H3,(H,23,24);/q;+1/p-1/t15?,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXZWMWYOKBMMW-NPSJIHRQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677097 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
CAS RN |
322647-18-7 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)
